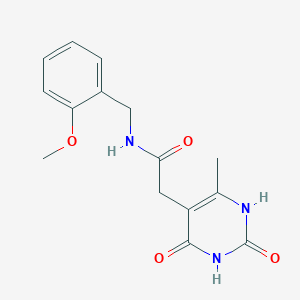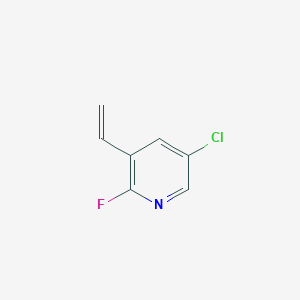![molecular formula C11H11F3O3S B2371814 methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate CAS No. 1217721-55-5](/img/structure/B2371814.png)
methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate is an organic compound notable for its combination of functional groups. The trifluoromethyl group imparts unique chemical properties, making it a significant molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis typically involves the introduction of the trifluoromethyl group, followed by subsequent functionalization. One common route is:
Preparation of 3,3,3-trifluoro-2-hydroxypropyl thiol.
Coupling this intermediate with methyl benzenecarboxylate under mild conditions to ensure the retention of the stereochemistry. Industrial production methods: Large-scale production mirrors lab-scale synthesis but emphasizes efficiency, yield, and purity. This might involve continuous flow reactors for better control over reaction parameters and scaling up the reagent quantities proportionally.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: : May oxidize to form sulfoxides or sulfones.
Reduction: : Possible reduction of the ester group to alcohol.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution. Common reagents and conditions:
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Use of strong nucleophiles under acidic or basic conditions. Major products formed: Depending on the reaction, products like sulfoxides, sulfones, alcohol derivatives, or substituted benzene derivatives can be formed.
Applications De Recherche Scientifique
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate plays a role in:
Chemistry: : As a building block in organic synthesis, especially for producing fluorinated compounds.
Biology: : Studying enzyme interactions due to its unique structure.
Medicine: : Potential use in drug development for its trifluoromethyl group's bioisosteric properties.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The compound's activity often relates to its ability to interact with biological macromolecules. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl and sulfanyl groups enable versatile chemical reactions. These interactions can modulate enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Compared to other trifluoromethylated compounds:
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate: has distinct stereochemical properties which can affect its biological activity.
Similar compounds: : Trifluoromethylbenzene derivatives, methyl benzenecarboxylate derivatives, other organosulfur compounds.
And there you have it: an in-depth exploration of this compound, from synthesis to its unique applications. Hope you find this as intriguing as the molecules themselves!
Propriétés
IUPAC Name |
methyl 2-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVSYZMNULSCR-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC[C@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)



![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2371748.png)
![3-[(Propan-2-yloxy)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371750.png)
![1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B2371752.png)
![[2-({4-[(4-Fluorophenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2371753.png)
